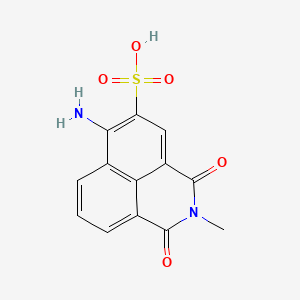

6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid

Description

Properties

CAS No. |

58232-39-6 |

|---|---|

Molecular Formula |

C13H10N2O5S |

Molecular Weight |

306.30 g/mol |

IUPAC Name |

6-amino-2-methyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid |

InChI |

InChI=1S/C13H10N2O5S/c1-15-12(16)7-4-2-3-6-10(7)8(13(15)17)5-9(11(6)14)21(18,19)20/h2-5H,14H2,1H3,(H,18,19,20) |

InChI Key |

TWYFYMSPRMAKNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC3=C2C(=CC(=C3N)S(=O)(=O)O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoquinoline-1,3-dione Core

The foundational step in preparing this compound is the synthesis of the benz(de)isoquinoline-1,3-dione scaffold. This is typically achieved by the conversion of corresponding anhydrides to isoquinoline diones.

- Starting Materials: Aromatic anhydrides bearing appropriate substituents (e.g., methyl at position 2).

- Reaction Conditions: The anhydrides are reacted with hydroxylamine derivatives or amino compounds under controlled temperatures (20–120°C) in alcoholic solvents such as methanol or ethanol.

- Bases: Inert bases like triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene are added to facilitate the reaction.

- Solvents: Alcohols, pyridine, or dimethylformamide (DMF) may be used depending on solubility.

- Protecting Groups: Hydroxylamine may be protected with groups such as benzyl, acetyl, or silyl derivatives to control reactivity; these are later removed by acid, base, or catalytic hydrogenation.

This step yields the 2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline intermediate, which is the core structure for further functionalization.

Introduction of the Amino Group at Position 6

The amino substituent at position 6 is introduced via nucleophilic substitution or direct amination of the aromatic ring.

- Method: Amination can be performed by reacting the isoquinoline dione intermediate with ammonia or amine sources under mild heating.

- Alternative: In some cases, hydroxylamine hydrochloride is used directly to convert anhydrides to amino-substituted isoquinoline diones.

- Reaction Conditions: Temperature ranges from 20°C to 100°C in alcoholic or aqueous alcoholic solvents.

- Bases: Triethylamine or sodium hydroxide may be used to maintain the reaction environment.

This step ensures the selective placement of the amino group without disturbing the sensitive dioxo groups.

Sulfonation at the 5-Position

Sulfonation introduces the sulfonic acid group at position 5, enhancing water solubility and enabling chromatographic separation.

- Reagents: Sulfur trioxide complexes or chlorosulfonic acid are typical sulfonating agents.

- Conditions: The sulfonation is carried out under controlled temperature (often below 50°C) to avoid overreaction or degradation.

- Workup: The reaction mixture is quenched with water or aqueous bases to yield the sulfonic acid derivative.

- Purification: Crystallization or preparative reverse phase high-performance liquid chromatography (HPLC) is used to isolate the pure sulfonic acid compound.

This sulfonation step is critical for imparting the characteristic acidic functionality and is usually the final modification in the synthesis.

Purification and Characterization

- Purification: Preparative reverse phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) is employed to isolate the compound with high purity.

- Column: Newcrom R1 HPLC columns with 3 µm particle size are effective for separating the target compound from impurities.

- Scalability: The method is scalable for preparative isolation and suitable for pharmacokinetic studies due to its reproducibility and efficiency.

Summary of Key Reaction Parameters

| Step | Reagents / Conditions | Temperature Range | Solvents | Notes |

|---|---|---|---|---|

| Isoquinoline-1,3-dione core | Anhydride + hydroxylamine (protected or free) + base | 20–120 °C | Methanol, ethanol, DMF | Protecting groups used as needed |

| Amination at position 6 | Ammonia or hydroxylamine hydrochloride + base | 20–100 °C | Alcoholic solvents | Selective amination |

| Sulfonation at position 5 | Sulfur trioxide complex or chlorosulfonic acid | <50 °C | Sulfonating agent solvents | Controlled to avoid overreaction |

| Purification | Reverse phase HPLC (acetonitrile/water/phosphoric acid) | Ambient | Mobile phase as above | Scalable and MS compatible |

In-Depth Research Findings

- The conversion of anhydrides to isoquinoline diones is well-documented, with reaction optimization focusing on solvent choice and base presence to maximize yield and purity.

- Protecting groups on hydroxylamine are crucial for controlling side reactions and are removed under mild conditions compatible with other functional groups.

- Sulfonation requires careful temperature control to prevent degradation of the isoquinoline core.

- The reverse phase HPLC method developed for purification is robust, allowing for efficient separation of impurities and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 58232-39-6

- Molecular Formula : C₁₃H₁₀N₂O₅S

- Molecular Weight : 306.291 g/mol

- LogP : -0.877 (hydrophilic) .

- Structure: Features a benz(de)isoquinoline backbone with a methyl group at position 2, amino group at position 6, and a sulfonic acid group at position 5.

Structural Modifications and Physicochemical Properties

The compound belongs to a class of benz(de)isoquinoline derivatives with variations primarily at the 2-position substituent. Key analogs include:

Notes:

- *The 2,4-dimethylphenyl analog (CAS 93942-76-8) is structurally bulkier, increasing hydrophobicity compared to the parent compound. Its molecular formula is inferred as ~C₂₀H₁₈N₂O₅S (unconfirmed in evidence).

- The hydroxyethyl derivative (CAS 202207-11-2) has enhanced solubility due to the hydroxyl group, with a molecular weight increase of ~30 g/mol compared to the parent .

Functional and Application Differences

- Parent Compound : Optimized for analytical separation due to its balanced hydrophilicity (LogP = -0.877). Its sulfonic acid group enhances polarity, making it ideal for reverse-phase HPLC .

- 2,4-Dimethylphenyl Analog : The aromatic substituent likely improves binding to hydrophobic targets in pharmaceutical contexts, though specific biological data are unavailable in the evidence .

Analytical Methodologies

- Parent Compound: Uses Newcrom R1 (low silanol activity column) with a mobile phase of acetonitrile/water/phosphoric acid. Adaptable to UPLC with 3 µm particles .

- Analogs: No specific methods are detailed in the evidence, but hydrophobic analogs (e.g., 2,4-dimethylphenyl) may require adjusted mobile phase ratios (e.g., higher acetonitrile content) for effective elution.

Biological Activity

6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid (CAS No. 58232-39-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H10N2O5S

- Molecular Weight : 306.29 g/mol

- Structural Characteristics : The compound features a benzene ring fused with a dioxoisoquinoline structure and a sulfonic acid group, which may influence its solubility and reactivity.

The biological activity of 6-amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid is primarily attributed to its interactions with various biological targets:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial in protecting against cellular damage associated with various diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro, suggesting protective effects against oxidative damage. |

| Study B (2019) | Antimicrobial Efficacy | Showed effective inhibition of bacterial growth in various strains, indicating potential as a novel antimicrobial agent. |

| Study C (2021) | Enzyme Inhibition | Identified as an inhibitor of specific metabolic enzymes, leading to altered metabolic profiles in treated cells. |

Pharmacological Applications

The potential applications of 6-amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid are diverse:

- Cancer Treatment : Due to its enzyme inhibition properties and antioxidant effects, there is interest in exploring its role in cancer therapy.

- Infectious Diseases : Its antimicrobial properties suggest it could be developed into new treatments for bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves cyclization of substituted isoquinoline precursors followed by sulfonation. Key steps include:

- Cyclization using anhydrous acetic acid under reflux (120–140°C for 6–8 hours).

- Sulfonation with chlorosulfonic acid at 0–5°C to introduce the sulfonic acid group.

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Adjust reaction time or stoichiometry if intermediates (e.g., unreacted amine precursors) persist .

Q. How can the compound’s purity and structural integrity be characterized using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR (DMSO-d6) to confirm the aromatic proton environment (δ 7.2–8.5 ppm) and methyl group resonance (δ 1.8–2.1 ppm).

- Infrared (IR) Spectroscopy : Validate the carbonyl (1650–1750 cm) and sulfonic acid (1030–1200 cm) functional groups.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode should show [M–H] peaks consistent with the molecular formula CHNOS .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize by-products like sulfonated isomers or oxidized derivatives?

- Methodological Answer :

- Temperature Control : Maintain sulfonation below 10°C to prevent over-sulfonation.

- Catalyst Screening : Test Lewis acids (e.g., AlCl) to improve regioselectivity during cyclization.

- By-Product Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate and quantify isomers. Adjust solvent polarity to resolve sulfonic acid positional isomers .

Q. What experimental strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate aqueous solutions (pH 2–12) at 40°C for 30 days. Monitor degradation via UV-Vis spectroscopy (absorbance shifts >10% indicate instability).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. Degradation products (e.g., desulfonated derivatives) can be identified using LC-MS/MS .

Q. How can researchers investigate the compound’s interactions with biological targets, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Fluorescence Quenching : Measure changes in tryptophan fluorescence intensity when the compound binds to enzymes (e.g., proteases or kinases). Calculate binding constants (K) via Stern-Volmer plots.

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and monitor real-time binding kinetics (association/dissociation rates) .

Q. How should researchers resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- Cross-Validation : If HPLC purity exceeds 98% but elemental analysis shows deviations >1%, check for non-volatile impurities (e.g., residual salts) via thermogravimetric analysis (TGA).

- Ion Chromatography : Quantify sulfate counterions to confirm stoichiometric consistency with the molecular formula .

Q. What strategies enable the synthesis of derivatives for enhanced solubility or bioactivity?

- Methodological Answer :

- Amino Group Functionalization : React the free amine with acyl chlorides (e.g., acetyl or benzoyl chloride) to improve lipophilicity.

- Metal Complexation : Test coordination with transition metals (e.g., Cu) to modulate electronic properties. Characterize complexes using cyclic voltammetry and X-ray crystallography .

Notes

- Synthesis References : Cyclization and sulfonation protocols derive from analogous benz[de]isoquinoline systems .

- Analytical Validation : Cross-technique consistency is critical to address discrepancies in purity assessments .

- Biological Assays : Structural analogs in and provide methodological frameworks for target interaction studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.